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Introduction

Spheroplasts are bacterial cells from which the peptidoglycan cell wall has been largely

removed, causing them to assume a spherical shape in an osmotically supportive environment.

[1][2] In Gram-negative bacteria such as Escherichia coli, the outer membrane typically acts as

a barrier, preventing enzymes from accessing the underlying peptidoglycan layer.[1] Therefore,

the preparation of spheroplasts necessitates a permeabilizing agent, commonly

ethylenediaminetetraacetic acid (EDTA), to disrupt the outer membrane and allow for

enzymatic digestion of the cell wall.[1][3] The resulting spheroplasts are osmotically fragile and

are pivotal for a variety of applications in research and drug development.[1][2] These

applications include the study of bacterial ion channels via patch-clamping, facilitation of gentle

cell lysis for protein and nucleic acid extraction, and the screening of antibiotics that target cell

wall synthesis.[2]

Achromopeptidase is a potent lytic enzyme, specifically a lysyl endopeptidase, that

demonstrates a broad spectrum of bacteriolytic activity.[4][5] While it is highly effective against

many Gram-positive bacteria that are resistant to lysozyme, it also exhibits activity against

some Gram-negative organisms.[4][6] The enzymatic action of Achromopeptidase involves

the cleavage of peptide bonds within the peptidoglycan, specifically at the C-terminal side of

lysine residues, which differs from the glycosidic bond hydrolysis action of lysozyme.[4][7] This

unique mechanism of action makes it a valuable tool for various biotechnological applications.
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Principle of Spheroplast Formation with
Achromopeptidase
The successful generation of E. coli spheroplasts using Achromopeptidase hinges on a two-

step process, which must be conducted in an isotonic solution (e.g., containing sucrose) to

prevent premature lysis of the spheroplasts:

Outer Membrane Permeabilization: EDTA is employed to chelate divalent cations (Mg²⁺ and

Ca²⁺) that are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer

membrane. This destabilization enhances the permeability of the outer membrane, granting

Achromopeptidase access to the periplasmic space where the peptidoglycan layer resides.

[1][3]

Enzymatic Digestion of Peptidoglycan: Achromopeptidase then cleaves the peptide cross-

links within the peptidoglycan structure. This enzymatic degradation dismantles the rigid cell

wall, leading to the formation of osmotically sensitive, spherical cells.

Data Presentation
The following tables provide a summary of typical reagents and their concentrations for the

preparation of spheroplasts. Note that the conditions for Achromopeptidase are adapted from

lysozyme protocols and may require further optimization.

Table 1: Reagent Concentrations
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Reagent Concentration Purpose

Tris-HCl (pH 8.0) 10-100 mM
Buffering agent to maintain

optimal pH for enzyme activity.

Sucrose 0.5-1.0 M
Osmotic stabilizer to prevent

spheroplast lysis.

EDTA (pH 8.0) 1-10 mM
Permeabilizing agent for the

outer membrane.

Achromopeptidase 100-1000 units/mL
Enzymatic digestion of the

peptidoglycan layer.

MgCl₂ 10-20 mM
Used in stop buffer to stabilize

spheroplasts.

Table 2: Experimental Parameters

Parameter Value Notes

Cell Density (OD₆₀₀) 0.5 - 0.8

Mid-log phase of growth is

optimal for spheroplast

formation.

Incubation Temperature 25-37°C

Optimal temperature for

Achromopeptidase activity is

around 37°C.[5]

Incubation Time 10-30 minutes
Monitor spheroplast formation

microscopically.

Centrifugation Speed 1,500 - 4,000 x g

Gentle centrifugation to pellet

cells and spheroplasts without

causing lysis.

Experimental Protocols
This protocol is adapted from standard lysozyme-based procedures for E. coli spheroplast

formation. The concentration of Achromopeptidase and incubation time may need to be
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optimized for specific E. coli strains and applications.

Materials:

E. coli culture

Tris-HCl (1 M, pH 8.0)

Sucrose

EDTA (0.5 M, pH 8.0)

Achromopeptidase (lyophilized powder)

Spheroplasting Buffer (100 mM Tris-HCl pH 8.0, 0.5 M Sucrose)

Stop Buffer (Spheroplasting Buffer containing 20 mM MgCl₂)

Sterile, nuclease-free water

Centrifuge and sterile centrifuge tubes

Spectrophotometer

Phase-contrast microscope

Procedure:

Cell Culture and Harvesting:

Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow overnight at

37°C with shaking.

The following day, dilute the overnight culture 1:100 into fresh LB broth and grow at 37°C

with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.

Transfer the cell culture to sterile centrifuge tubes and harvest the cells by centrifugation at

4,000 x g for 10 minutes at 4°C.
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Carefully discard the supernatant.

Cell Washing:

Gently resuspend the cell pellet in an equal volume of cold, sterile 10 mM Tris-HCl (pH

8.0).

Centrifuge again at 4,000 x g for 10 minutes at 4°C and discard the supernatant.

Spheroplast Formation:

Resuspend the washed cell pellet in Spheroplasting Buffer.

Add EDTA to a final concentration of 1-10 mM. Mix gently by inverting the tube and

incubate on ice for 10 minutes.

Prepare a fresh solution of Achromopeptidase in sterile water or Tris buffer at a

concentration of 1,000-10,000 units/mL.

Add the Achromopeptidase solution to the cell suspension to a final concentration of

100-1000 units/mL.

Incubate the mixture at 37°C for 10-30 minutes. Monitor the formation of spherical cells

using a phase-contrast microscope.

Stopping the Reaction and Harvesting Spheroplasts:

Once a sufficient number of cells have been converted to spheroplasts, add an equal

volume of ice-cold Stop Buffer to the suspension to stabilize the spheroplasts.

Pellet the spheroplasts by gentle centrifugation at 1,500 x g for 15 minutes at 4°C.

Carefully decant the supernatant.

Downstream Applications:

Gently resuspend the spheroplast pellet in an appropriate isotonic buffer for your specific

downstream application (e.g., patch-clamping, cell lysis for protein extraction, or
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transfection).
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Click to download full resolution via product page

Caption: Experimental workflow for the preparation of E. coli spheroplasts using

Achromopeptidase.

Caption: Enzymatic action of Achromopeptidase on the peptide cross-links of E. coli

peptidoglycan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. A highly efficient procedure for the quantitative formation of intact and viable lysozyme
spheroplasts from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

3. sigmaaldrich.com [sigmaaldrich.com]

4. Achromopeptidase, Crude, Lytic Enzyme [fujifilmbiosciences.fujifilm.com]

5. Achromopeptidase for lysis of anaerobic gram-positive cocci - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Achromopeptidase - Creative Enzymes [creative-enzymes.com]

7. 123175-82-6・Achromopeptidase, Crude, Lytic Enzyme・014-09661[Detail Information] |
[Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-
wako.fujifilm.com]

To cite this document: BenchChem. [Application Notes: Preparation of Spheroplasts from E.
coli with Achromopeptidase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1167389#preparation-of-spheroplasts-from-e-coli-
with-achromopeptidase]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1167389?utm_src=pdf-body-img
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/product/b1167389?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Preparation_of_Spheroplasts_from_Gram_Negative_Bacteria_using_Lysozyme.pdf
https://pubmed.ncbi.nlm.nih.gov/3118737/
https://pubmed.ncbi.nlm.nih.gov/3118737/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/239/404/sae0196dat-mk.pdf
https://fujifilmbiosciences.fujifilm.com/us/achromopeptidase-crude-lytic-enzyme.html
https://pubmed.ncbi.nlm.nih.gov/6759529/
https://pubmed.ncbi.nlm.nih.gov/6759529/
https://www.creative-enzymes.com/similar/achromopeptidase_22.html
https://labchem-wako.fujifilm.com/us/product/detail/W01W0101-0966.html
https://labchem-wako.fujifilm.com/us/product/detail/W01W0101-0966.html
https://labchem-wako.fujifilm.com/us/product/detail/W01W0101-0966.html
https://www.benchchem.com/product/b1167389#preparation-of-spheroplasts-from-e-coli-with-achromopeptidase
https://www.benchchem.com/product/b1167389#preparation-of-spheroplasts-from-e-coli-with-achromopeptidase
https://www.benchchem.com/product/b1167389#preparation-of-spheroplasts-from-e-coli-with-achromopeptidase
https://www.benchchem.com/product/b1167389#preparation-of-spheroplasts-from-e-coli-with-achromopeptidase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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